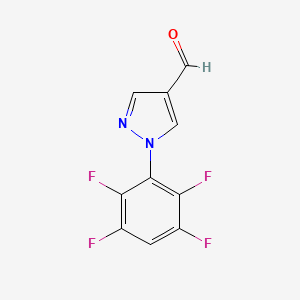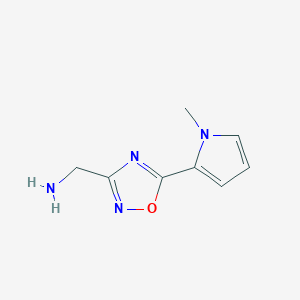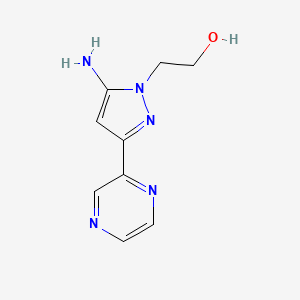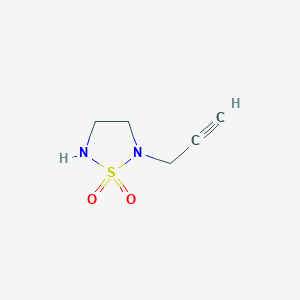
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde (TFPPC) is an important organic compound used in a wide range of scientific applications. It is an aromatic aldehyde that is derived from the pyrazole ring structure, and its unique properties make it a valuable tool in research and development. This article will provide an overview of the synthesis method of TFPPC, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications, including its use in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antiviral agents. It can also be used in the synthesis of dyes and pigments, as well as in the synthesis of organic semiconductors and other electronic materials. Additionally, 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has been used in the synthesis of bioactive compounds, such as antifungal and antibacterial agents, and as a precursor for the synthesis of nitrogen-containing heterocycles.
Mecanismo De Acción
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde is believed to act as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and cyclooxygenase-2. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-microbial properties. Additionally, it has been found to possess anti-cancer properties, and has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. Additionally, 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has been found to possess anti-diabetic properties, and has been shown to reduce insulin resistance and improve glucose tolerance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde is a highly versatile compound, and its unique properties make it a valuable tool in research and development. It is relatively easy to synthesize, and its wide range of applications make it an ideal choice for a wide range of laboratory experiments. However, it is important to note that 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde is a highly reactive compound, and should be handled with care in the laboratory. Additionally, it is important to note that 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde is a potentially hazardous compound, and should be handled with appropriate safety precautions in the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde in scientific research. For example, it could be used in the development of novel drugs for the treatment of various diseases, such as cancer and diabetes. Additionally, it could be used in the development of new materials, such as organic semiconductors and other electronic materials. Additionally, it could be used in the development of new dyes and pigments, as well as in the synthesis of bioactive compounds, such as antifungal and antibacterial agents. Finally, it could be used in the development of new catalysts and reagents for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
1-(2,3,5,6-tetrafluorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F4N2O/c11-6-1-7(12)9(14)10(8(6)13)16-3-5(4-17)2-15-16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXAUSFQHGJDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N2C=C(C=N2)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(piperidin-4-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1473973.png)
![3-Methoxy-8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473974.png)
![8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1473975.png)
![7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/no-structure.png)


![1-[(2-Propynyloxy)methyl]pyrene](/img/structure/B1473984.png)
![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)



![8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1473992.png)
